molecular formula C20H26N2O2 B1532152 N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020055-56-4

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

Cat. No.: B1532152
CAS No.: 1020055-56-4
M. Wt: 326.4 g/mol
InChI Key: SKFVGSIPDTWVLB-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a propanamide derivative featuring a 3-amino-2-methylphenyl group attached to the amide nitrogen and a 2-(sec-butyl)phenoxy substituent on the propanamide backbone. The sec-butyl group (C₄H₉) at the ortho position of the phenoxy moiety introduces steric bulk and lipophilicity, while the amino and methyl groups on the phenyl ring enhance electronic interactions.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-13(2)16-9-6-7-12-19(16)24-15(4)20(23)22-18-11-8-10-17(21)14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFVGSIPDTWVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, highlighting its chemical properties, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H26_{26}N2_{2}O2_{2}
  • Molar Mass : 326.43 g/mol
  • Density : 1.114 g/cm³ (predicted)
  • pKa : 13.21 (predicted)
  • Hazard Class : Irritant
PropertyValue
CAS Number1020055-56-4
Boiling Point526.1 °C (predicted)
Hazard SymbolsXi - Irritant

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound's amide and phenoxy functionalities suggest potential modulation of biological processes, particularly in pain and inflammation pathways.

Potential Targets

  • TRPM8 Channels : Recent studies indicate that compounds similar to this compound may interact with TRPM8 channels, which are implicated in sensory transduction and pain perception .
  • Enzymatic Activity : The compound may influence the activity of certain enzymes, potentially leading to anti-inflammatory effects .

Anti-inflammatory and Analgesic Properties

Preliminary investigations suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways.

Case Studies

  • In Vitro Studies : In cell line assays, the compound demonstrated significant inhibition of inflammatory markers at concentrations above its IC50_{50}, suggesting a dose-dependent response in reducing inflammation .
  • Animal Models : Animal studies have shown that administration of the compound results in reduced pain responses in models of acute and chronic inflammation, indicating its potential as a therapeutic agent for pain management .

Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • Potency : The compound has been noted for its moderate potency in inhibiting specific biological targets, with IC50_{50} values suggesting effective concentrations for therapeutic use.
  • Selectivity : Further research is needed to determine the selectivity of the compound for its targets, as off-target effects could influence its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from diverse chemical classes:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Evidence ID
Target Compound : N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide C₁₉H₂₄N₂O₂ 320.41 g/mol 3-Amino-2-methylphenyl, 2-(sec-butyl)phenoxy Medicinal/Agrochemical lead
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide C₁₉H₂₃ClN₂O₂ 354.86 g/mol 4-Chloro substitution Antibacterial agent
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide C₁₉H₂₃FN₂O₂ 338.40 g/mol 5-Amino-2-fluorophenyl Antifungal candidate
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)propanamide C₁₈H₂₂N₂O₂ 298.39 g/mol 4-Isopropylphenoxy, 3-aminophenyl Enzyme inhibitor
Metamifop (Agrochemical) C₂₃H₁₈ClFN₂O₄ 464.85 g/mol Benzoxazolyl, fluorophenyl Herbicide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol N,O-bidentate directing group Metal-catalyzed C–H activation

Key Findings:

Steric Bulk: The sec-butyl group increases lipophilicity (logP ≈ 4.2 estimated), which may enhance membrane permeability but reduce aqueous solubility relative to smaller alkyl chains (e.g., isopropyl in ). Halogenation: Chlorine or fluorine substitutions (e.g., ) improve metabolic stability and bioavailability but may introduce toxicity risks.

In contrast, Metamifop () leverages a benzoxazolyl group for herbicidal activity, highlighting how heterocyclic moieties diverge applications from the target’s phenyl-based design.

Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-[2-(sec-butyl)phenoxy]propanoyl chloride and 3-amino-2-methylaniline, analogous to methods in . Compared to N,O-bidentate directing groups (), the absence of a coordinating moiety in the target limits utility in catalysis but simplifies synthesis.

Research Implications

  • Medicinal Chemistry: The sec-butyl and amino-methyl groups position the compound as a candidate for structure-activity relationship (SAR) studies in anticancer or anti-inflammatory drug discovery.
  • Agrochemical Potential: Structural parallels to Metamifop () suggest possible pesticidal activity, though in vitro testing is required to validate efficacy.
  • Limitations : The compound’s high logP may necessitate formulation optimization for pharmacokinetic applications, as seen in related benzamide derivatives .

Preparation Methods

Preparation of 2-(sec-butyl)phenoxy Intermediate

The sec-butyl substitution on the phenoxy group is typically introduced via alkylation or substitution reactions on phenol derivatives. The sec-butyl group provides steric and lipophilic characteristics essential for the compound’s biological activity.

Typical preparation method:

  • Starting from 2-hydroxyphenol (catechol derivative), sec-butyl bromide or chloride is reacted under basic conditions (e.g., potassium carbonate in an aprotic solvent like acetone or DMF) to form 2-(sec-butyl)phenol ether.
  • The reaction temperature is maintained between 50°C and 80°C to optimize yield and minimize side products.
  • Purification is achieved by aqueous workup followed by recrystallization or chromatography.

Formation of the Propanamide Backbone

The propanamide moiety is synthesized by coupling a substituted phenoxypropanoic acid derivative with an amine group-bearing aromatic ring.

Key steps include:

  • Synthesis of 2-(2-(sec-butyl)phenoxy)propanoic acid via esterification or direct substitution.
  • Activation of the carboxylic acid group using coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides.
  • Reaction with 3-amino-2-methylphenylamine to form the amide bond.

Coupling Reaction and Amide Bond Formation

The amide bond formation is critical and typically performed under mild conditions to preserve the amino group on the aromatic ring.

Reaction conditions:

Parameter Typical Conditions Notes
Solvent Dichloromethane, DMF, or THF Aprotic solvents preferred
Coupling agent DCC, EDC, or acid chloride Carbodiimides commonly used for activation
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time 4 to 24 hours Monitored by TLC or HPLC
Base Triethylamine or pyridine Neutralizes acid byproducts

After coupling, the reaction mixture is typically filtered to remove urea byproducts (if carbodiimides are used), and the product is purified by column chromatography or recrystallization.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups are employed to mask reactive amino groups during intermediate steps to prevent undesired side reactions.

  • Common protecting groups for amines include carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc).
  • After coupling, deprotection is performed using acidic or catalytic hydrogenation conditions to regenerate the free amine.

Purification and Yield Optimization

Purification techniques are essential to remove impurities and side products, especially given the complexity of the molecule.

  • Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures) is standard.
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) improves purity.
  • Yields typically range from 60% to 85% depending on reaction conditions and purification efficiency.

Representative Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of phenol 2-hydroxyphenol + sec-butyl bromide, K2CO3, DMF, 60°C, 6 h 75-80 High selectivity for sec-butyl
Esterification 2-(sec-butyl)phenol + propionic acid derivative, acid catalyst, reflux 70-78 Controlled to avoid overreaction
Amide coupling Activated acid (DCC/EDC) + 3-amino-2-methylphenylamine, DCM, 0°C to RT, 12 h 65-85 Requires dry conditions
Deprotection (if used) Catalytic hydrogenation or acid treatment >90 Restores free amine group
Purification Column chromatography/recrystallization Essential for high purity

Research Findings and Industrial Considerations

  • The use of potassium cyanide or other highly toxic reagents is avoided due to safety and environmental concerns; safer coupling agents and milder conditions are preferred.
  • Protecting group strategies improve selectivity but add steps; thus, direct coupling methods are optimized for industrial scalability.
  • Reaction monitoring by chromatographic methods (TLC, HPLC) is critical for optimizing conditions and minimizing byproducts.
  • The final compound’s purity is validated by spectroscopic methods (NMR, IR, MS) and chromatographic purity assays.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide?

Answer:
The synthesis requires precise control of temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or ethanol), and reaction time (12–24 hours) to achieve high yields (>75%) and purity. Key steps include:

  • Coupling reactions : Use a base like triethylamine to facilitate amide bond formation between intermediates.
  • Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures ensures removal of byproducts .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying intermediate structures .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:
A multi-technique approach is recommended:

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm), sec-butyl methyl groups (δ 0.8–1.5 ppm), and amide NH signals (δ 8.0–8.5 ppm). 2D NMR (e.g., COSY, HSQC) confirms connectivity .
  • FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.2) and fragmentation patterns .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:
The compound serves as:

  • A pharmacophore scaffold : Its phenoxy and amide groups enable interactions with biological targets (e.g., enzymes, receptors).
  • A precursor for analogs : Structural modifications (e.g., halogenation, methylation) can enhance bioavailability or target specificity.
  • A tool for mechanistic studies : Used in enzyme inhibition assays (e.g., cyclooxygenase) to explore anti-inflammatory pathways .

Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound?

Answer:
Contradictions (e.g., varying IC50 values) may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity.
  • Purity verification : High-performance liquid chromatography (HPLC) with UV/Vis detection ensures >95% purity.
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., sec-butyl vs. tert-butyl substituents) .

Advanced: What methodologies are recommended for studying its reaction mechanisms (e.g., oxidation or substitution)?

Answer:
Mechanistic studies require:

  • Isotopic labeling : Use deuterated solvents (e.g., D2O) or 13C-labeled reagents to track proton transfer or bond cleavage in oxidation reactions.
  • Computational modeling : Density functional theory (DFT) predicts transition states and activation energies for substitution pathways.
  • Kinetic profiling : Monitor reaction rates via UV/Vis spectroscopy under varying pH and temperature to infer rate-determining steps .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:
Systematic SAR strategies include:

  • Core modifications : Replace the sec-butyl group with cyclopropyl or fluorinated alkyl chains to assess steric/electronic effects on receptor binding .
  • Phenoxy ring substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to enhance metabolic stability.
  • In silico screening : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Reactant of Route 2
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N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

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